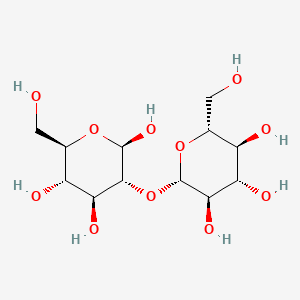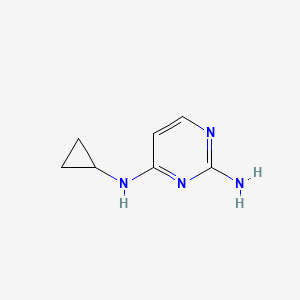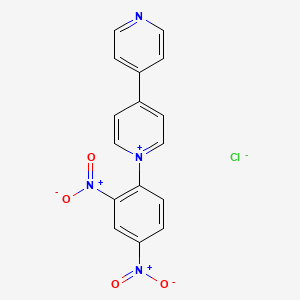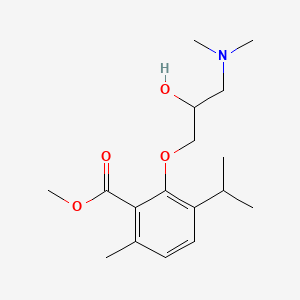
2-O-beta-D-Glucopyranosyl-beta-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose can be achieved through enzymatic methods. One common approach involves the use of beta-glucosidase enzymes to catalyze the formation of the disaccharide from glucose in non-aqueous reaction systems, such as organic solvents and ionic liquids . The reaction conditions typically include a temperature of 30°C and specific concentrations of glucose and enzyme.
Industrial Production Methods
Industrial production of 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose often involves fermentation processes using yeast strains that naturally produce sophorolipids. These processes are optimized to maximize the yield of the disaccharide component, which is then extracted and purified for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Obeta-D-glucopyranosyl-beta-D-glucopyranose undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose can yield glucuronic acid derivatives, while reduction can regenerate the original disaccharide structure.
Aplicaciones Científicas De Investigación
2-Obeta-D-glucopyranosyl-beta-D-glucopyranose has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying carbohydrate chemistry and glycosidic bond formation.
Biology: It serves as an inducer of cellulase gene expression in Trichoderma reesei fermentation studies.
Industry: Due to its biosurfactant properties, it is used in the formulation of environmentally friendly cleaning products and personal care items.
Mecanismo De Acción
The mechanism by which 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose exerts its effects is primarily through its role as a component of sophorolipids. These glycolipids interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects. Additionally, sophorolipids can induce the expression of specific genes, such as cellulase genes in fungi, by acting as signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
Octyl beta-D-glucopyranoside: A non-ionic detergent used for solubilizing membrane proteins.
Dodecyl beta-D-maltoside: Another non-ionic detergent with similar applications in protein research.
Uniqueness
2-Obeta-D-glucopyranosyl-beta-D-glucopyranose is unique due to its dual role as a biosurfactant and a gene expression inducer. Unlike other similar compounds, it is naturally produced by yeast and has a broader range of biological activities, including antimicrobial and anticancer properties .
Propiedades
Número CAS |
26887-94-5 |
|---|---|
Fórmula molecular |
C12H22O11 |
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 |
Clave InChI |
HIWPGCMGAMJNRG-BTLHAWITSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















